Pyruvic-1,2-13C2 acid is a stable isotopomer of pyruvic acid, characterized by the substitution of two carbon atoms with their heavier isotope, carbon-13. Its molecular formula is and it has a CAS number of 754966-21-7. This compound is often used in metabolic studies due to its unique isotopic labeling, which allows researchers to trace metabolic pathways and understand energy metabolism in biological systems .
These reactions are significant for studying metabolic flux and energy production in cells.
Pyruvic-1,2-13C2 acid plays a critical role in cellular metabolism. It is a key intermediate in glycolysis and the citric acid cycle. The incorporation of carbon-13 allows for non-invasive tracking of metabolic processes using techniques like magnetic resonance spectroscopy. Studies have shown that hyperpolarized forms of this compound can provide real-time insights into tissue metabolism, particularly in cancer research where altered metabolic pathways are prevalent .
The synthesis of Pyruvic-1,2-13C2 acid can be achieved through several methods:
These methods allow for the production of high-purity isotopically labeled compounds suitable for research applications.
Pyruvic-1,2-13C2 acid has several applications:
These applications highlight its importance in both basic research and clinical settings.
Interaction studies involving Pyruvic-1,2-13C2 acid often focus on its behavior in biological systems:
These investigations are crucial for understanding how pyruvate metabolism is altered in diseases such as cancer and diabetes.
Several compounds share structural similarities with Pyruvic-1,2-13C2 acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pyruvic Acid | C3H4O3 | Natural metabolite; not isotopically labeled |
| Sodium Pyruvate | C3H3NaO3 | Salt form; used as a buffering agent |
| Lactic Acid | C3H6O3 | Product of anaerobic respiration; different structure |
| Acetic Acid | C2H4O2 | Simpler structure; involved in various biochemical processes |
Pyruvic-1,2-13C2 acid's unique isotopic labeling sets it apart from these compounds, enabling specific applications in metabolic tracing and imaging that are not possible with non-labeled forms .
The dual ¹³C labeling at the C1 and C2 positions of pyruvate enables precise tracking of carbon fate in central metabolic pathways. In microbial systems like Corynebacterium glutamicum, ¹³C metabolic flux analysis (¹³C-MFA) relies on gas chromatography-mass spectrometry (GC-MS) to quantify isotopic enrichment in downstream metabolites such as lactate, alanine, and acetyl-CoA. For example, wild-type strains exhibit a 72:28 split ratio between pyruvate dehydrogenase (PDH) and anaplerotic fluxes, a balance altered in PDH-deficient mutants.
Selective labeling patterns are achieved using Escherichia coli DL323 strains grown on [1,2-¹³C₂]-pyruvate, which preferentially incorporate ¹³C into purine C2/C8 and pyrimidine C5 positions while minimizing ribose C4′ enrichment. This specificity simplifies nuclear magnetic resonance (NMR) spectra by reducing scalar coupling artifacts, as demonstrated in a 27-nucleotide RNA fragment where C1′ and C5′ ribose carbons showed 42% and 95% enrichment, respectively.
Table 1: Isotopic Incorporation Efficiency in Microbial Systems
| Organism | Substrate | ¹³C Enrichment Sites | Key Metabolites Tracked |
|---|---|---|---|
| E. coli DL323 | [1,2-¹³C₂]-pyruvate | Purine C2/C8, Pyrimidine C5 | RNA nucleotides |
| C. glutamicum | [1,2-¹³C₂]-pyruvate | Lactate, Alanine, Acetyl-CoA | TCA cycle intermediates |
Palladium-catalyzed transvinylation has emerged as the gold standard for synthesizing ¹³C-labeled vinyl pyruvate precursors. Using vinyloxy-dimethyl-isopropylsilane as the vinyl donor and PdCl₂ as the catalyst, researchers achieved 65% isolated yields of 1-¹³C-vinyl pyruvate-d₆ under mild (25°C), anhydrous conditions. This represents an eightfold improvement over earlier methods that suffered from Aldol condensation side reactions under basic conditions.
Critical parameters include:
Table 2: Catalyst Performance in Vinyl Pyruvate Synthesis
| Catalyst | Temperature | Yield | Isotopic Purity | PHIP Efficiency |
|---|---|---|---|---|
| PdCl₂ | 25°C | 65% | 99% ¹³C | 12% polarization |
| Pd(OAc)₂ | 40°C | 28% | 85% ¹³C | 4% polarization |
Preserving ¹³C-¹³C spin pairs requires cryogenic protocols to mitigate decarboxylation and isotopic scrambling. Rapid cooling to -80°C in deuterated chloroform retains >95% ¹³C-¹³C coupling integrity over 6 months, as validated by ¹³C NMR linewidth analysis. For large-scale production, cryogenic distillation of ¹³CO precursors in carbon monoxide separation plants achieves 99.8% isotopic purity through:
In hyperpolarization workflows, flash-freezing vinyl pyruvate in liquid nitrogen post-synthesis prevents keto-enol tautomerization, which otherwise reduces PHIP efficiency by 22% per hour at room temperature.
The pentose phosphate pathway represents a critical metabolic branch point in neoplastic tissues, providing both pentose sugars for nucleotide synthesis and reduced nicotinamide adenine dinucleotide phosphate for biosynthetic reactions and antioxidant defense [1]. Pyruvic-1,2-13C2 acid serves as an essential tracer compound for quantifying flux through this pathway via carbon-13 nuclear magnetic resonance spectroscopy and mass spectrometry techniques [2].
Methodological Approaches for Pentose Phosphate Pathway Flux Quantification
Carbon-13 metabolic flux analysis utilizing pyruvic-1,2-13C2 acid enables precise determination of pentose phosphate pathway activity through isotopomer distribution analysis [3]. When cells are cultured with 1,2-13C2-glucose, the resulting pyruvate retains the carbon-13 labeling pattern, which can be traced through subsequent metabolic transformations [4]. The oxidative branch of the pentose phosphate pathway generates carbon dioxide from the C1 position of glucose, while the non-oxidative branch rearranges carbon skeletons without decarboxylation [5].
Research conducted using 13C nuclear magnetic resonance with [1,2-13C2]glucose tracer in cultured cells demonstrated that pentose phosphate pathway flux could be quantified as 3.6% of the glycolytic rate, with nicotinamide adenine dinucleotide phosphate production flux estimated at 6.6 millimoles per liter-cell per hour [2]. The fitted steady-state data included lactate isotopomers that served as surrogate markers for pyruvate metabolism, given the rapid equilibrium between pyruvate and lactate pools [2].
Tissue-Specific Pentose Phosphate Pathway Activity in Neoplastic Conditions
Renal cell carcinoma tissues exhibit elevated glucose-6-phosphate dehydrogenase activity, the rate-limiting enzyme of the oxidative pentose phosphate pathway [6]. Metabolomic analysis revealed increased levels of pentose phosphate pathway-derived metabolites, suggesting enhanced flux through this pathway in clear cell renal cell carcinoma [6]. The elevated glucose-6-phosphate dehydrogenase activity correlated with decreased cancer cell survival when the enzyme was inhibited, indicating dependency on pentose phosphate pathway-derived reduced nicotinamide adenine dinucleotide phosphate for cellular redox homeostasis [6].
Glioblastoma tissues demonstrate particularly pronounced pentose phosphate pathway upregulation, with flux through this pathway reaching up to 21% of total glucose metabolism in highly proliferative tumor regions [7]. The reciprocal metabolic switch between pentose phosphate pathway and glycolysis in glioblastoma stem-like cells responds to oxygen availability, with acute oxygenation promoting pentose phosphate pathway enzyme expression while hypoxia favors glycolytic enzyme upregulation [7].
Breast cancer cells exhibit dual pentose phosphate pathway activity through both cytosolic glucose-6-phosphate dehydrogenase and endoplasmic reticulum-localized hexose-6-phosphate dehydrogenase [8]. Gene silencing studies demonstrated that both enzymes contribute equally to pentose phosphate pathway flux, with combined activity reaching 44% of glucose metabolism in certain breast cancer cell lines [8].
| Tissue Type | Pentose Phosphate Pathway Flux (% of Glycolysis) | Glucose-6-Phosphate Dehydrogenase Activity | NADPH Production Rate (mmol/L-cell/h) | Metabolic Pathway Tracing Method |
|---|---|---|---|---|
| Renal Cell Carcinoma | 3.6 | Elevated | 6.6 | 13C NMR with [1,2-13C2]glucose |
| Glioblastoma | 21.0 | Upregulated in proliferative regions | - | 13C labeling analysis |
| Breast Cancer | 44.0 | High in cytosol and ER | - | G6PDH and H6PD silencing |
| Hepatocellular Carcinoma | - | Elevated | - | Not specified |
| Cortical Neurons | 6.0 | Moderate | - | [2-13C] and [3-13C]glucose |
| Cerebellar Neurons | 4.0 | Lower than cortical | - | [2-13C] and [3-13C]glucose |
Quantitative Flux Analysis in Neural Tissues
Comparative studies in cortical and cerebellar neurons using [2-13C] and [3-13C]glucose tracers revealed differential pentose phosphate pathway activity [5]. Cortical neurons exhibited pentose phosphate pathway flux accounting for approximately 6% of glucose metabolism, while cerebellar neurons demonstrated lower activity at 4% of total glucose consumption [5]. The isotopomer analysis of glutamate served as a reporter molecule for pentose phosphate pathway activity, as carbon atoms derived from glucose via this pathway could be distinguished from those processed through glycolysis [5].
The maintenance of cellular redox homeostasis through nicotinamide adenine dinucleotide phosphate production represents a fundamental metabolic process that can be precisely monitored using pyruvic-1,2-13C2 acid as a tracer compound [9]. This approach enables quantitative assessment of redox cofactor balancing mechanisms across diverse cellular conditions and disease states [10].
Nicotinamide Adenine Dinucleotide Phosphate Production Mechanisms
Nicotinamide adenine dinucleotide phosphate serves as the primary reducing equivalent for biosynthetic reactions and antioxidant defense systems [10]. The oxidative pentose phosphate pathway represents the major cellular source of reduced nicotinamide adenine dinucleotide phosphate, generating two moles of this cofactor per mole of glucose-6-phosphate oxidized [11]. Additional sources include isocitrate dehydrogenase, malic enzyme, and nicotinamide nucleotide transhydrogenase, each contributing to the cellular reduced nicotinamide adenine dinucleotide phosphate pool under specific metabolic conditions [11].
Carbon-13 metabolic flux analysis using pyruvic-1,2-13C2 acid enables quantification of nicotinamide adenine dinucleotide phosphate production rates through measurement of isotopomer distributions in downstream metabolites [11]. When Escherichia coli cells were subjected to superoxide stress, flux through the oxidative pentose phosphate pathway increased approximately two-fold, reflecting enhanced nicotinamide adenine dinucleotide phosphate requirement for antioxidant responses [11]. Simultaneously, the nicotinamide adenine dinucleotide phosphate to reduced nicotinamide adenine dinucleotide ratio increased dramatically as a cellular defense mechanism against oxidative stress [11].
Redox Cofactor Balance in Stress Responses
Cellular exposure to oxidative stress triggers coordinated metabolic reprogramming to increase nicotinamide adenine dinucleotide phosphate availability [11]. Under paraquat-induced superoxide stress conditions, carbon-13 metabolic flux analysis revealed that cells redirected flux from nicotinamide adenine dinucleotide-producing pathways toward nicotinamide adenine dinucleotide phosphate-generating reactions [11]. The pyruvate dehydrogenase pathway flux decreased while pyruvate bypass pathways for acetate synthesis increased, reducing nicotinamide adenine dinucleotide generation [11]. Concurrently, tricarboxylic acid cycle flux was diverted through the glyoxylate shunt to minimize nicotinamide adenine dinucleotide production and accumulate alpha-ketoglutarate for protein synthesis [11].
Hyperpolarized carbon-13 magnetic resonance imaging using labeled dehydroascorbic acid and ascorbic acid has demonstrated the utility of monitoring tissue redox state through nicotinamide adenine dinucleotide phosphate-dependent mechanisms [12] [13]. The reduction of dehydroascorbic acid to ascorbic acid can be mediated by glutathione-dependent or nicotinamide adenine dinucleotide phosphate-dependent pathways, providing real-time assessment of cellular redox capacity [12] [13].
Engineering Redox Cofactor Balance for Biosynthetic Applications
Metabolic engineering strategies have successfully modified cellular nicotinamide adenine dinucleotide phosphate availability through targeted genetic interventions [14]. Expression of formate dehydrogenases from Candida boidinii and Candida dubliniensis enabled enhanced nicotinamide adenine dinucleotide phosphate regeneration through sodium formate oxidation, increasing cofactor supply for biosynthetic processes [14]. Overexpression of transhydrogenase enzymes encoded by pntAB and sthA genes facilitated optimal balance between reduced nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate pools [14].
| Metabolic Condition | NADPH Requirement | NADPH/NADH Ratio | Primary NADPH Source | Redox State Indicator |
|---|---|---|---|---|
| Oxidative Stress Response | Increased 2-fold | Dramatically increased | Oxidative PPP | Reactive oxygen species management |
| Superoxide Stress (E. coli) | Increased 2-fold via oxidative PPP | Dramatically increased | Oxidative PPP | Cellular resistance mechanism |
| L-Valine Production | High for biosynthesis | Enhanced | Modified GAPDH (NADP+ dependent) | Biosynthetic capacity |
| Cancer Cell Metabolism | High for antioxidant defense | Elevated | PPP and other pathways | Antioxidant capacity |
| Normal Cell Metabolism | Baseline | Maintained | PPP | Homeostatic balance |
Cancer Cell Nicotinamide Adenine Dinucleotide Phosphate Homeostasis
Cancer cells exhibit distinct nicotinamide adenine dinucleotide phosphate homeostasis patterns compared to normal cells, reflecting their altered metabolic demands [10]. The metabolic reprogramming observed in malignant cells renders them highly dependent on nicotinamide adenine dinucleotide phosphate-generating pathways for antioxidant capacity while simultaneously making them more susceptible to oxidative stress [10]. This dependency creates potential therapeutic vulnerabilities that can be exploited through targeted modulation of nicotinamide adenine dinucleotide phosphate metabolism [10].
Pyruvate represents a central metabolic node in eukaryotic cells, with its fate determined by compartment-specific enzymatic machinery and transport systems [15]. The compartmentalized nature of pyruvate metabolism enables distinct metabolic functions across cellular organelles, each contributing to specialized aspects of cellular energetics and biosynthesis [16].
Mitochondrial Pyruvate Metabolism
The mitochondrial pyruvate carrier represents the primary mechanism for pyruvate import into the mitochondrial matrix, where it serves as substrate for both oxidative and anaplerotic pathways [16]. Pyruvate dehydrogenase complex catalyzes the irreversible conversion of pyruvate to acetyl-coenzyme A, generating reduced nicotinamide adenine dinucleotide and linking glycolysis to the tricarboxylic acid cycle [17]. Alternatively, pyruvate carboxylase catalyzes the anaplerotic formation of oxaloacetate from pyruvate, replenishing tricarboxylic acid cycle intermediates withdrawn for biosynthetic purposes [18].
Carbon-13 nuclear magnetic resonance isotopomer analysis using uniformly labeled glucose has demonstrated the quantitative significance of compartmentalized pyruvate metabolism in brain tissue [18]. In rabbit brain, the anaplerotic pathway through pyruvate carboxylase accounted for 34% of glutamine synthesis but only 16% of glutamate and gamma-aminobutyric acid synthesis, indicating differential metabolic compartmentalization [18]. These findings support the concept that glutamine and tricarboxylic acid cycle intermediates are supplied by astrocytes to neurons for neurotransmitter pool replenishment [18].
Studies using [3-13C]pyruvate in primary mouse hepatocytes revealed rapid metabolism through multiple pathways including lactate dehydrogenase, alanine aminotransferase, pyruvate carboxylase, pyruvate dehydrogenase, and subsequent tricarboxylic acid cycle transformations [19]. The metabolic fate of pyruvate could be tracked through isotopomer analysis of downstream products, including [3-13C]lactate, [3-13C]alanine, [3-13C]glutamate, [4-13C]glutamate, and various glutathione species [19].
Cytosolic Pyruvate Metabolism
Cytosolic pyruvate metabolism primarily involves reduction to lactate via lactate dehydrogenase and transamination to alanine through alanine aminotransferase [20]. These reactions serve critical functions in cellular energy metabolism and nitrogen disposal, particularly under anaerobic conditions or in rapidly proliferating cells [20]. The lactate dehydrogenase reaction regenerates nicotinamide adenine dinucleotide from reduced nicotinamide adenine dinucleotide, maintaining glycolytic flux when mitochondrial oxidative capacity is limited [20].
Carbon-13 nuclear magnetic resonance studies using [U-13C3]pyruvate in insulinoma cells revealed the existence of distinct cytosolic and mitochondrial pyruvate pools that do not randomly mix [21] [22]. One pool exchanges rapidly with tricarboxylic acid cycle intermediates through pyruvate cycling, while a second pool derived from glucose feeds acetyl-coenzyme A directly into the tricarboxylic acid cycle [21] [22]. The flux between mitochondrial intermediates and the cytosolic pyruvate pool varied proportionally with glucose responsiveness, indicating metabolic compartmentalization significance for cellular function [21] [22].
Organellar Pyruvate Metabolism
Endoplasmic reticulum metabolism involves limited direct pyruvate utilization but significantly impacts cellular redox balance through hexose-6-phosphate dehydrogenase activity [8]. This enzyme generates reduced nicotinamide adenine dinucleotide phosphate within the endoplasmic reticulum lumen, contributing substantially to overall cellular pentose phosphate pathway flux [8]. Gene silencing studies demonstrated that endoplasmic reticulum-localized pentose phosphate pathway activity equals cytosolic activity in terms of metabolite production and cellular proliferation support [8].
Peroxisomal metabolism primarily involves fatty acid oxidation and reactive oxygen species detoxification through catalase activity [15]. While direct pyruvate metabolism in peroxisomes is limited, these organelles contribute to overall cellular redox homeostasis and may indirectly influence pyruvate fate through compartmentalized nicotinamide adenine dinucleotide availability [15].
| Cellular Compartment | Primary Pyruvate Fate | Key Enzymes | Transport Mechanism | Metabolic Significance | 13C Tracing Methodology |
|---|---|---|---|---|---|
| Mitochondrial Matrix | Acetyl-CoA via PDH | Pyruvate dehydrogenase, Pyruvate carboxylase | Mitochondrial pyruvate carrier (MPC) | TCA cycle entry, Anaplerotic reactions | [U-13C3]pyruvate, [3-13C]pyruvate |
| Cytosol | Lactate production | Lactate dehydrogenase, Alanine aminotransferase | Direct cytosolic availability | Fermentation, Rapid energy | [1,2-13C2]pyruvate |
| Endoplasmic Reticulum | Limited pyruvate metabolism | H6PD (indirect pyruvate effects) | ER-specific transporters | Redox balance via PPP | Indirect via glucose tracers |
| Peroxisomes | Fatty acid oxidation support | Catalase, Peroxisomal enzymes | Peroxisomal transporters | Cellular detoxification | Limited direct studies |
Metabolic Compartmentalization and Disease States
Disruption of compartmentalized pyruvate metabolism contributes to various pathological conditions [23]. Cardiomyocyte-restricted deletion of mitochondrial pyruvate carrier subunit 1 in mice resulted in age-dependent pathologic cardiac hypertrophy, transitioning to dilated cardiomyopathy and premature death [23]. The affected hearts accumulated lactate, pyruvate, and glycogen while displaying increased protein O-linked N-acetylglucosamine modification [23]. These metabolic alterations could be prevented by increasing availability of non-glucose substrates through ketogenic or high-fat diets, demonstrating the critical role of mitochondrial pyruvate utilization in cardiac function [23].
Methodological Advances in Compartmentalized Metabolism Studies
Recent developments in hyperpolarized carbon-13 magnetic resonance spectroscopy have enabled real-time monitoring of compartmentalized pyruvate metabolism in living systems [24]. The technique utilizes dissolution dynamic nuclear polarization to enhance carbon-13 signal sensitivity by several orders of magnitude, allowing detection of metabolic transformations within seconds of tracer administration [24]. This approach has revealed that [1,2-13C2]pyruvate maintains longer singlet lifetime than individual carbon-13 labeled compounds, potentially extending the observation window for metabolic flux measurements [24].